1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid
Description
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid (CAS: 1864054-39-6) is a benzoxazole derivative with the molecular formula C₁₇H₁₅F₃N₂O₃ and a molecular weight of 352.31 g/mol . The structure comprises a benzoxazole heterocycle (a fused benzene and oxazole ring) linked to a phenethylamine group, with trifluoroacetic acid (TFA) as the counterion. Key characteristics include:
- Physical state: Oily liquid requiring storage at -10°C to maintain stability.
- Packaging: Supplied under argon or vacuum for hygroscopic or air-sensitive batches .
- Applications: While explicit pharmacological data are unavailable, benzoxazole derivatives are broadly explored for antimicrobial, anticancer, and central nervous system (CNS) activities. The TFA salt likely enhances aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-2-phenylethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.C2HF3O2/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;3-2(4,5)1(6)7/h1-9,12H,10,16H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSALVWFFZVSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.
Coupling with Phenylethylamine: The benzoxazole derivative is then coupled with phenylethylamine through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the amine product to form the trifluoroacetate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Catalysts and solvents would be optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation Products: Benzoxazole oxides, phenylethylamine derivatives.
Reduction Products: Reduced benzoxazole derivatives, amine derivatives.
Substitution Products: Halogenated benzoxazole derivatives, substituted phenylethylamine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit significant anticancer properties. The incorporation of trifluoroacetic acid enhances the solubility and bioavailability of these compounds, making them more effective in targeting cancer cells. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .
Neuroprotective Effects
Compounds containing benzoxazole moieties have been studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoroacetic acid component may play a role in modulating neurotransmitter levels or protecting neurons from oxidative stress .
Catalysis
Trifluoroacetic acid is recognized as an efficient catalyst in various organic transformations. It has been successfully employed in one-pot multi-component reactions to synthesize complex organic molecules, including N-aryl/alkyl derivatives . The ability of trifluoroacetic acid to facilitate these reactions at room temperature enhances its utility in synthetic organic chemistry.
Functional Group Transformations
Trifluoroacetic acid is used to promote functional group transformations such as deprotection and oxidation reactions. Its role as a strong acid allows for selective reactions that can modify molecular structures without extensive side reactions .
Case Study 1: Synthesis of Anticancer Agents
In a study aimed at synthesizing new anticancer agents, researchers utilized 1-(1,3-benzoxazol-2-yl)-2-phenylethan-1-amine with trifluoroacetic acid as a catalyst. The synthesis involved a multi-step process where the compound was reacted with various electrophiles to produce derivatives with enhanced anticancer activity. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of target compounds .
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Benzoxazole + Electrophile | Room Temperature | 85% |
| 2 | Trifluoroacetylation | Reflux | 90% |
Case Study 2: Neuroprotective Compound Development
Another study investigated the neuroprotective effects of derivatives of this compound. The researchers found that specific modifications led to improved efficacy in protecting neuronal cells from apoptosis induced by oxidative stress. The results indicated that the trifluoroacetic acid derivative exhibited significantly lower cell death rates compared to unmodified compounds .
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific structural modifications and functional groups.
Comparison with Similar Compounds
Heterocycle Substitution: Benzoxazole vs. Benzothiazole
Compound : 2-(1,3-Benzothiazol-2-yl)-1-phenylethan-1-one (CAS: 56071-71-7)
- Molecular formula: C₁₅H₁₁NOS
- Key differences :
Substituent Modifications on the Aromatic Ring
Compound : 2-(1,3-Benzoxazol-2-yl)-1-(5-chloro-2-methoxyphenyl)ethan-1-amine
- Molecular formula : C₁₆H₁₅ClN₂O₂ (MW: 302.76 g/mol)
- Key differences :
- Pharmacological implications : Chlorine and methoxy groups may enhance binding affinity to biological targets (e.g., enzymes or receptors) through steric or electronic effects.
Core Heterocycle Replacement: Oxadiazole Derivatives
Compound : 1-(1,2,4-Oxadiazol-5-yl)-2-phenylethan-1-amine, TFA (CAS: 1955557-04-6)
- Key differences: Replaces benzoxazole with a 1,2,4-oxadiazole ring, a bioisostere known for metabolic stability and electron-withdrawing properties. Retains the TFA counterion, maintaining acidic solubility .
- Synthetic relevance : Oxadiazoles are often synthesized via cyclization reactions under milder conditions compared to benzoxazoles .
Physicochemical and Pharmacokinetic Properties
Key observations :
- The TFA salt form significantly enhances solubility compared to neutral analogs.
- Substituted phenyl rings (e.g., chloro-methoxy) increase molecular weight but may improve target affinity.
Biological Activity
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a benzoxazole moiety, known for its biological relevance, particularly in the development of pharmaceuticals. The trifluoroacetic acid component enhances solubility and stability in biological systems.
Biological Activity Overview
Research indicates that derivatives of benzoxazole exhibit a range of biological activities. The following sections summarize key findings related to the compound's biological activity.
Antimicrobial Activity
Antimicrobial properties have been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- The compound demonstrated selective antibacterial activity primarily against Gram-positive bacteria such as Bacillus subtilis .
- Antifungal properties were noted against pathogens like Candida albicans .
Table 1: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 1 | Bacillus subtilis | 25 | Antibacterial |
| 2 | Escherichia coli | >100 | No activity |
| 3 | Candida albicans | 50 | Antifungal |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound have been assessed on various cancer cell lines.
Key Findings:
- Significant cytotoxicity was observed in breast cancer cell lines (MCF-7, MDA-MB-231) and lung cancer cells (A549) .
- Structure–activity relationships (SAR) revealed that modifications to the benzoxazole ring could enhance selectivity towards cancer cells over normal cells .
Table 2: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 10 | 5 |
| A549 | 15 | 4 |
| Normal Cells | >50 | - |
Case Studies
Several studies have focused on the biological activity of benzoxazole derivatives, highlighting their potential as therapeutic agents.
Case Study 1: Anticancer Screening
In a study by Kakkar et al. (2019), a series of benzoxazole derivatives were synthesized and screened for anticancer activity. The most potent compound exhibited an IC50 value of 10 µM against MCF-7 cells while showing significantly lower toxicity to normal fibroblast cells.
Case Study 2: Antimicrobial Efficacy
Research conducted by Zhang et al. (2018) evaluated the antimicrobial efficacy of various benzoxazole derivatives. The study found that compounds with electron-donating groups exhibited enhanced antibacterial activity against Bacillus subtilis compared to those with electron-withdrawing groups.
Q & A
Q. What are the optimal synthetic routes for 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis of benzoxazole derivatives typically involves cyclization reactions between ortho-aminophenols and carbonyl compounds. For this compound, a plausible route includes the condensation of 2-aminophenol derivatives with a phenylethan-1-amine precursor under reflux conditions with a polar aprotic solvent (e.g., DMF or DMSO). Reaction optimization should focus on temperature control (70–100°C), catalyst selection (e.g., p-toluenesulfonic acid), and purification via recrystallization or column chromatography to remove trifluoroacetic acid (TFA) byproducts . Purity can be verified using HPLC with UV detection (λ = 254 nm) and compared against known benzoxazole retention times .
Q. How can the structural and spectroscopic characteristics of this compound be rigorously characterized?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the benzoxazole core (e.g., aromatic protons at δ 7.1–8.3 ppm) and the phenylethan-1-amine moiety (CHNH signals at δ 2.8–3.5 ppm). TFA’s trifluoromethyl group will appear as a singlet in -NMR at δ ~ -75 ppm .
- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak ([M+H]) and fragmentation patterns.
- X-ray Crystallography: Single-crystal analysis (if feasible) resolves bond lengths and angles, particularly the planarity of the benzoxazole ring, as seen in analogous structures .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
Methodological Answer: The trifluoroacetate salt enhances aqueous solubility but may decompose under basic conditions. Conduct solubility tests in DMSO, methanol, and aqueous buffers (pH 4–7). Stability studies should include:
- Thermogravimetric Analysis (TGA): To assess decomposition temperatures.
- UV-Vis Spectroscopy: Monitor absorbance changes over time in solution.
- Storage Recommendations: Store at -20°C under inert gas (e.g., argon) to prevent TFA-mediated hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of benzoxazole derivatives, and how do structural modifications (e.g., trifluoroacetate counterion) influence target binding?
Methodological Answer: Benzoxazoles often act as enzyme inhibitors (e.g., kinase or protease targets) due to their planar aromatic structure, which facilitates π-π stacking with hydrophobic binding pockets. The trifluoroacetate counterion may alter solubility and bioavailability. To investigate:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., comparing free base vs. TFA salt).
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity changes induced by the counterion .
- Structure-Activity Relationship (SAR) Studies: Modify the phenyl or benzoxazole substituents and assay for activity shifts .
Q. How can computational methods predict the environmental fate and toxicity of this compound?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) Models: Predict biodegradability and ecotoxicity using tools like EPI Suite.
- Molecular Dynamics Simulations: Study interactions with environmental matrices (e.g., soil or water) to assess persistence.
- Experimental Validation: Pair computational data with OECD 301/302 biodegradation tests and Daphnia magna toxicity assays .
Q. How should researchers address contradictions in reported biological activity data for benzoxazole analogs?
Methodological Answer: Discrepancies often arise from purity differences (e.g., residual TFA), assay protocols, or cell line variability. Mitigation strategies include:
- Purity Reassessment: Use orthogonal methods (e.g., -NMR, elemental analysis) to verify compound integrity .
- Standardized Assays: Adopt OECD guidelines for cytotoxicity (e.g., MTT assays) and replicate studies across multiple labs.
- Meta-Analysis: Systematically review literature to identify trends in structure-activity data .
Q. What experimental designs are suitable for studying synergistic effects between this compound and other bioactive molecules?
Methodological Answer:
- Checkerboard Assays: Determine combinatorial indices (e.g., Fractional Inhibitory Concentration) against microbial or cancer cell lines.
- Transcriptomic Profiling: Use RNA-seq to identify pathways modulated by the compound alone vs. in combination.
- Pharmacokinetic Studies: Assess co-administration effects on absorption and metabolism in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
